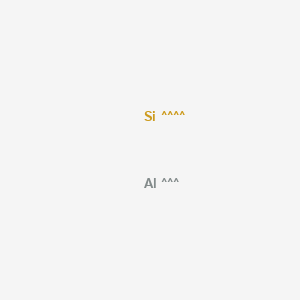

Aluminum silicon

Descripción general

Descripción

Aluminum silicon, also known as aluminium silicate, is a name commonly applied to chemical compounds derived from aluminium oxide, Al2O3, and silicon dioxide, SiO2 . These compounds may be anhydrous or hydrated, naturally occurring as minerals or synthetic . Their chemical formulae are often expressed as xAl2O3·ySiO2·zH2O . Aluminum silicon is a type of fibrous material made of aluminium oxide and silicon dioxide . These are glassy solid solutions rather than chemical compounds .

Synthesis Analysis

Aluminum based alloys containing 7%, 12% and 14% weight of Silicon were synthesized using casting method . Compositional analysis and tensile studies of different samples of the same composition have shown near uniform distribution of Si in the prepared alloys .

Molecular Structure Analysis

A density functional theory (DFT) calculation was carried out to investigate the effect of vacancies on the behavior of Al (111)/6H SiC composites . DFT simulations with appropriate interface models can be an acceptable alternative to experimental methods .

Chemical Reactions Analysis

Aluminum coatings on silicon nitride ceramic substrates were studied . Experimental work revealed that the harmful effects of thermal shock (e.g., substrate cracking, coating delamination) observed with other material combinations can be avoided by selecting materials with a low coefficient of thermal expansion, low Young’s modulus and high thermal conductivity .

Physical And Chemical Properties Analysis

Aluminum-silicon alloys typically contain 3% to 25% silicon content . Casting is the primary use of aluminum-silicon alloys, but they can also be utilized in rapid solidification processes and powder metallurgy . Silumin has a high resistance to corrosion, making it useful in humid environments .

Safety And Hazards

Aluminum cannot be destroyed in the environment, it can only change its form . In the air, aluminum binds to small particles, which can stay suspended for many days . Under most conditions, a small amount of aluminum will dissolve in lakes, streams, and rivers . It can be taken up by some plants from soil . Aluminum is not accumulated to a significant extent in most plants or animals .

Direcciones Futuras

Current and future directions in cast MMCs, including the manufacture of foundry-produced nanocomposites, functionally gradient materials, syntactic foams, self-healing, and self-lubricating composites, are presented . Recent progress in the manufacture of lightweight self-lubricating cylinder liners for compressors, piston, and rotary engines in Al–graphite and Al–graphite–SiC composites are discussed .

Propiedades

IUPAC Name |

aluminum;silicon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDREXVUYHZDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721244 | |

| Record name | Aluminium--silane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum silicon | |

CAS RN |

58694-16-9, 11122-32-0, 12042-55-6, 11145-27-0 | |

| Record name | Aluminum silicide (Al4Si3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58694-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum alloy, base, Al 87,Si 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11122-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum silicide (AlSi) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum alloy, base, Al 88,Si 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11145-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium--silane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)